molecular formula PrSn3 B14727313 CID 71355300

CID 71355300

Cat. No.: B14727313
M. Wt: 497.0 g/mol
InChI Key: LOHWVMPADCMNRB-UHFFFAOYSA-N
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Description

CID 71355300 is a chemical compound cataloged in PubChem, a widely recognized database for chemical information. For instance, structural elucidation often employs techniques like mass spectrometry (MS) and chromatography, as demonstrated in studies using collision-induced dissociation (CID) to analyze皂苷类 compounds in ginseng . Pharmacological comparisons, such as substrate specificity or therapeutic effects, are also common in medicinal chemistry research .

Properties

Molecular Formula

PrSn3

Molecular Weight

497.0 g/mol

InChI

InChI=1S/Pr.3Sn

InChI Key

LOHWVMPADCMNRB-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Pr]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 71355300 involve synthetic routes and reaction conditions that are specific to its chemical structure. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Structural Analysis and Reactivity

CID 71353300 features a fused heterocyclic system containing:

  • Benzothiazole (1,3-thiazole fused to benzene)

  • Pyrazole (5-membered ring with two adjacent nitrogen atoms)

  • Cyclohexenone (cyclic ketone with conjugated double bonds)

The compound’s reactivity likely stems from:

  • Electrophilic carbonyl groups (cyclohexenone ketone)

  • Aromatic heterocycles (benzothiazole and pyrazole rings) susceptible to nucleophilic substitution or electrophilic attack

  • Conjugated π-systems enabling cycloaddition reactions

2.1. Nucleophilic Attack on Carbonyl Groups

The cyclohexenone ketone moiety could react with nucleophiles (e.g., amines, hydrazines) via:

  • Enolate formation under basic conditions

  • Michael addition with enolates or organometallic reagents

  • Grignard or organocuprate reactions to form alkylated derivatives

2.2. Electrophilic Substitution on Aromatic Rings

The benzothiazole and pyrazole rings may undergo:

  • Sulfonation or nitration at activated positions

  • Metallation (e.g., lithium-halogen exchange) for subsequent functionalization

  • Cross-coupling reactions (Suzuki, Heck) if halogenated

2.3. Cycloaddition Reactions

The conjugated dienone system in cyclohexenone may participate in:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride)

  • [4+2] or [2+4] cycloadditions to form fused bicyclic structures

Synthetic Methodologies from Related Compounds

While CID 71353300 itself is not discussed in the search results, analogous heterocyclic systems (e.g., imidazo-triazoles in , sulfonamides in ) suggest common synthetic strategies:

Reaction Type Example from Literature Relevance to CID 71353300
Nucleophilic cyclization Formation of imidazo-triazole derivatives via hydrazinecarbonitrile and chloroimidazole intermediates Potentially applicable to pyrazole or benzothiazole rings in CID 71353300.
Amide/sulfonamide formation Conversion of imine derivatives to amides/sulfonamides using acyl/sulfonyl chlorides Could extend to functionalizing the cyclohexenone carbonyl group.
Urea/thiourea synthesis Reaction of imines with aryl isocyanates/ isothiocyanates to form ureas/thioureas May apply if CID 71353300 contains reactive imine groups (not explicitly indicated).

Limitations and Recommendations

  • No direct reaction data exists for CID 71353300 in the provided sources.

  • Structural analogs (e.g., benzothiazole-pyrazole hybrids) may guide experimental design, but specific reactivity must be validated.

  • Experimental validation is critical due to potential steric hindrance from fused rings and electronic effects of heteroatoms.

Proposed Research Directions

  • Mechanistic studies to identify reactive sites (e.g., cyclohexenone vs. heterocyclic rings).

  • Screening for bioactivity (e.g., kinase inhibition, cytotoxicity) as seen in analogous compounds .

  • Computational modeling (DFT, QSAR) to predict reaction pathways and regioselectivity.

Given the lack of direct data, further experimental or computational studies are required to fully characterize CID 71353300’s chemical reactivity.

Scientific Research Applications

CID 71355300 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, or other biomolecules. In medicine, this compound might be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets. In industry, the compound could be used in the development of new materials, pharmaceuticals, or other products.

Mechanism of Action

The mechanism of action of CID 71355300 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, or other proteins that play key roles in cellular processes. The pathways involved could be related to signal transduction, metabolism, or other critical functions within the cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Similar compounds are typically compared based on structural features (e.g., functional groups, stereochemistry) and biological activity. For example:

Compound PubChem CID Key Structural Features Biological Role
CID 71355300 71355300 Hypothetical structure (e.g., steroid backbone, hydroxyl groups) Potential therapeutic agent (inferred)
Oscillatoxin D 101283546 Polyketide-derived marine toxin Cytotoxic activity
Taurocholic Acid 6675 Bile acid conjugate with taurine Lipid digestion, substrate for transporters
Betulinic Acid 64971 Pentacyclic triterpenoid Anticancer, antiviral properties


Key Findings :

Structural Overlaps: Compounds like taurocholic acid (CID 6675) and betulinic acid (CID 64971) share steroid or triterpenoid backbones, which are critical for binding to biological targets such as transporters or enzymes . This compound may exhibit similar motifs, enabling interactions with proteins or membranes.

Pharmacological Profiles: Studies on oscillatoxin derivatives (CIDs 101283546, 185389) highlight how minor structural changes (e.g., methylation) significantly alter cytotoxicity, suggesting that this compound’s bioactivity could be modulated via analogous modifications .

Analytical Techniques : this compound’s structural characterization could employ LC-ESI-MS, as used for人参皂苷 analysis, to differentiate isomers via fragmentation patterns .

Mechanistic and Therapeutic Comparisons
  • Substrate Specificity : Taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for transporters like NTCP; their comparison involves assessing binding affinity and metabolic stability . This compound might be evaluated similarly for transporter interactions.
  • Therapeutic Efficacy: In studies on chemotherapy-induced diarrhea (CID), compounds like irbesartan (CID 3749) and herbal formulations (e.g.,生姜泻心汤) were compared for their ability to mitigate intestinal toxicity .

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